molecular formula C12H23NO3 B2505597 Tert-butyl[cis-3-(hydroxymethyl)cyclohexyl]carbamate CAS No. 1932640-02-2

Tert-butyl[cis-3-(hydroxymethyl)cyclohexyl]carbamate

Katalognummer B2505597
CAS-Nummer: 1932640-02-2
Molekulargewicht: 229.32
InChI-Schlüssel: LBJSEPNOVVUVJA-ZJUUUORDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Enantioselective Synthesis Analysis

The synthesis of tert-butyl[cis-3-(hydroxymethyl)cyclohexyl]carbamate derivatives has been explored in various studies. One such study describes an enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, which is an intermediate for CCR2 antagonists. The key step involves an iodolactamization, leading to a highly functionalized lactam intermediate. This process was optimized to a single-pot transformation, enhancing efficiency .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives has been the subject of research, particularly in the context of conformational analysis. For instance, the crystal structure of a tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate was determined to confirm the relative substitution of the cyclopentane ring, which is crucial for the synthesis of carbocyclic analogues of nucleotides .

Chemical Reactions Analysis

Chemical reactions involving tert-butyl carbamate derivatives are diverse. One study reports the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes, which act as N-(Boc) nitrone equivalents in reactions with organometallics to yield N-(Boc)hydroxylamines. These compounds serve as valuable building blocks in organic synthesis . Another study examines the bromination and chlorination reactions of tert-butyl-substituted cyclohexenes, revealing insights into the conformational preferences and reaction mechanisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives can be influenced by the presence of tert-butyl groups. For example, benzothiazole-modified tert-butyl carbazole derivatives were synthesized, and it was found that the tert-butyl moiety played a crucial role in gel formation. These gels could be used as fluorescent sensory materials for detecting volatile acid vapors, demonstrating the impact of molecular structure on material properties .

Case Studies

Several case studies highlight the application of tert-butyl carbamate derivatives. One such case involves the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate, an intermediate of the natural product jaspine B, which exhibits cytotoxic activity against human carcinoma cell lines. The synthesis was achieved through a multi-step process starting from L-Serine . Another case study involves the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an intermediate in the production of biologically active compounds like omisertinib10.

Wissenschaftliche Forschungsanwendungen

Synthesis of Carbocyclic Analogues

Tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate serves as a critical intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its utility in nucleoside analog synthesis. This compound's structure confirms the desired relative substitution pattern, essential for mimicking natural nucleotides' structural framework (Ober et al., 2004).

Intermediate for Factor Xa Inhibitors

An efficient stereoselective synthesis method has been described for six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, starting from simple precursors. This process highlights the compound's relevance in developing Factor Xa inhibitors, showcasing its potential in therapeutic applications (Wang et al., 2017).

Enantiopure N-protected β-hydroxyvaline Synthesis

The synthesis of enantiopure N-protected β-hydroxyvaline derivatives, such as (2R)-tert-butyl N-(1,3-dihydroxy-3-methyl-2-butyl)carbamate, highlights its use in creating amino acid derivatives with potential pharmaceutical applications. The crystal structure of these compounds confirms their configurational purity and suggests their utility in drug development (Oku et al., 2004).

Platinum(IV) Carbamate Complexes

Research into platinum(IV) carbamate complexes, including those derived from tert-butyl carbamate, explores their synthesis, characterization, and cytotoxicity. These complexes show promise in cancer therapy, offering insights into designing new platinum-based chemotherapeutics with potentially improved efficacy and reduced side effects compared to current treatments (Wilson & Lippard, 2011).

Organogelation and Chemosenors

Benzothizole modified tert-butyl carbazole derivatives, including those incorporating tert-butyl carbamate structures, have been synthesized and explored for their organogelation properties. These studies open pathways to designing new materials for environmental monitoring and chemical sensing, demonstrating the compound's versatility beyond pharmaceutical applications (Sun et al., 2015).

Safety and Hazards

Tert-butyl[cis-3-(hydroxymethyl)cyclohexyl]carbamate is classified as a warning signal word . It has hazard statements of H302, indicating that it is harmful if swallowed .

Wirkmechanismus

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tert-butyl[cis-3-(hydroxymethyl)cyclohexyl]carbamate are currently unknown . The compound’s bioavailability, half-life, and clearance rate would need to be determined through pharmacokinetic studies.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with targets . .

Eigenschaften

IUPAC Name

tert-butyl N-[(1S,3R)-3-(hydroxymethyl)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJSEPNOVVUVJA-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC[C@H](C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of methyl 3-(tert-butoxycarbonylamino)cyclohexanecarboxylate (9 mmol) in THF/MeOH/CH2Cl2 (36 ml, 10:1:1) was added NaBH4 (22.5 mmol) and stirred at rt overnight. The reaction was quenched with water and extracted with CH2Cl2 (3×10 mL). The extracts were combined and dried using anhydrous sodium sulfate. The product was purified using Biotage.
Quantity
9 mmol
Type
reactant
Reaction Step One
Name
Quantity
22.5 mmol
Type
reactant
Reaction Step One
Name
THF MeOH CH2Cl2
Quantity
36 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid (from Alfa Aesar, 3.3 g, 14 mmol) and triethylamine (3.8 mL, 27 mmol) in tetrahydrofuran (40 mL) at 0° C. was added dropwise ethyl chloroformate (1.9 mL, 20 mmol). The mixture was stirred at 0° C. for 10 min and then at room temperature for 20 min. The mixture was filtered to remove the white solid and then cooled to 0° C. A mixture of sodium tetrahydroborate (1.0 g, 27 mmol) and methanol (1 mL) was added slowly. The mixture was stirred at room temperature for 1 h. The mixture was quenched with 1N aq. HCl solution and extracted with EtOAc. The extracts were concentrated and purified on silica gel column (eluting with 75% EtOAc in hexanes) to give the desired product (2.88 g, 92%). LCMS calculated for C13H23NO3Na (M+Na)+: m/z=252.2. Found: 252.1.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Yield
92%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.